molecular formula C13H11N3O5 B606525 1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-7-hydroxy- CAS No. 1547162-46-8

1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-7-hydroxy-

Cat. No. B606525
M. Wt: 289.25
InChI Key: DNODJHQYSZVNMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CC-17369, also known as pomalidomide m16 or Pomalidomide metabolite M16, is a bio-active chemical.

Scientific Research Applications

Synthesis of Derivatives

  • New hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized using 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione, with the formation of amino and triazole derivatives and hydroxyl analogues. These derivatives offer potential for further chemical research and applications (Tan et al., 2016).

Molecular and Crystal Structure

  • N-aminoimides, derivatives of 1H-isoindole-1,3(2H)-dione, have been synthesized and their molecular and crystal structures have been studied. This contributes to understanding the structural properties of these compounds, important for pharmaceutical and material science applications (Struga et al., 2007).

Anticancer Activity

  • The synthesis and study of isoindole-1,3(2H)-dione derivatives with various functional groups have shown anticancer activity. Such studies are vital in developing new chemotherapeutic agents (Tan et al., 2020).

Antimicrobial and Antimicrobial Screening

  • Isoindole-1,3(2H)-dione derivatives have been synthesized and evaluated for their antimicrobial activities, providing potential avenues for developing new antimicrobial agents (Salvi et al., 2007).

Pharmacological Properties

  • Research on derivatives of 1H-isoindole-1,3(2H)-dione has focused on understanding their pharmacological properties, including their potential as serotonin receptor antagonists and phosphodiesterase inhibitors, crucial for developing psychiatric medications (Czopek et al., 2020).

Mesophase Characterization

  • Studies on isoindoline-1,3-dione-based mesogenic Schiff bases, which are derivatives of 1H-isoindole-1,3(2H)-dione, have been conducted to understand their mesophase characterization and liquid crystalline behavior, relevant in material sciences (Dubey et al., 2018).

Vibrational Properties and X-ray Diffraction

  • Vibrational properties and X-ray diffraction studies of 1H-isoindole-1,3(2H)-dione derivatives provide insights into their structural and conformational properties, significant for applications in materials science and drug design (Torrico-Vallejos et al., 2010).

properties

IUPAC Name

4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O5/c14-5-1-3-7(17)10-9(5)12(20)16(13(10)21)6-2-4-8(18)15-11(6)19/h1,3,6,17H,2,4,14H2,(H,15,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNODJHQYSZVNMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C=CC(=C3C2=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-7-hydroxy-

CAS RN

1547162-46-8
Record name CC-17369
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1547162468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CC-17369
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z346T86O9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

deprotecting tert-butyl 2-(2,6-dioxopiperidin-3-yl)-7-hydroxy-1,3-dioxoisoindolin-4-ylcarbamate with trifluoroacetic acid to form 4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindoline-1,3-dione.
Name
tert-butyl 2-(2,6-dioxopiperidin-3-yl)-7-hydroxy-1,3-dioxoisoindolin-4-ylcarbamate
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Synthesis routes and methods II

Procedure details

To a solution of 2-(2,6-dioxopiperidin-3-yl)-7-hydroxy-1,3-dioxoisoindolin-4-ylcarbamate C3-4 (6.73 g, 17.2 mmol) in DCM (200 mL) was added TFA (20 mL) slowly. The mixture was stirred at room temperature overnight. Water (20 mL) was added to quench the reaction. The mixture was extracted with EA (100 mL×3). The combined organic layers were collected and dried over Na2SO4, filtered, and concentrated. The residue was purified by chromatography (silica gel, DCM:MeOH:PE) to give 4-amino-2-(2,6-dioxopiperidin-3-yl)-7-hydroxyisoindoline-1,3-dione 3 as a yellow solid (4.05 g, yield: 81%). 1H NMR (DMSOd6, 400 MHz) δ: 1.95-1.98 (m, 1H), 2.52-2.58 (m, 2H), 2.83-2.92 (m, 1H), 4.98 (dd, J=12.6, 5.4 Hz, 1H), 6.06 (s, 2H), 6.95 (d, J=8.8 Hz, 1H), 7.06 (d, J=9.2 Hz, 1H), 10.17 (s, 1H), 11.05 (s, 1H); MS (ESI+): m/z 290 (M+1); Elem. Anal. Calcd. for C13H11N3O5: C, 53.98; H, 3.83; N, 14.53. Found C, 53.96; H, 3.74; N, 14.45.
Name
2-(2,6-dioxopiperidin-3-yl)-7-hydroxy-1,3-dioxoisoindolin-4-ylcarbamate
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20 mL
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20 mL
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-7-hydroxy-
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1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-7-hydroxy-
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1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-7-hydroxy-
Reactant of Route 4
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-7-hydroxy-
Reactant of Route 5
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-7-hydroxy-
Reactant of Route 6
1H-Isoindole-1,3(2H)-dione, 4-amino-2-(2,6-dioxo-3-piperidinyl)-7-hydroxy-

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